molecular formula C14H11N3S B6091964 N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine

N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6091964
M. Wt: 253.32 g/mol
InChI Key: RMTFLKWUOVXGOI-UHFFFAOYSA-N
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Description

N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that incorporates both pyrimidine and thiophene rings.

Properties

IUPAC Name

N-phenyl-4-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c1-2-5-11(6-3-1)16-14-15-9-8-12(17-14)13-7-4-10-18-13/h1-10H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFLKWUOVXGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which are then further reacted with aniline to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-phenyl-4-(thiophen-2-yl)pyrimidin-2-amine is unique due to its specific combination of thiophene and pyrimidine rings, which confer distinct chemical properties and biological activities. This makes it a valuable scaffold for the development of novel therapeutic agents .

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